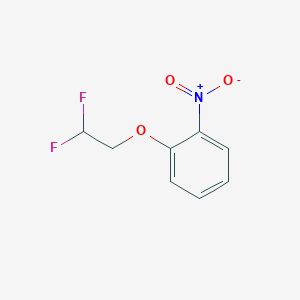

1-(2,2-Difluoroethoxy)-2-nitrobenzene

描述

1-(2,2-Difluoroethoxy)-2-nitrobenzene (C₈H₈F₂NO₃) is a nitroaromatic compound featuring a 2,2-difluoroethoxy substituent at the 1-position and a nitro group at the 2-position of the benzene ring. Key physicochemical properties include:

属性

IUPAC Name |

1-(2,2-difluoroethoxy)-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3/c9-8(10)5-14-7-4-2-1-3-6(7)11(12)13/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBPOWLRKHSHPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethoxy)-2-nitrobenzene typically involves the introduction of the difluoroethoxy group to a nitrobenzene derivative. One common method includes the reaction of 2-nitrophenol with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 2-nitrophenol is replaced by the difluoroethoxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.

化学反应分析

Types of Reactions: 1-(2,2-Difluoroethoxy)-2-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation: Although less common, the benzene ring can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Reduction: 1-(2,2-Difluoroethoxy)-2-aminobenzene.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Oxidation: Oxidized benzene derivatives.

科学研究应用

1-(2,2-Difluoroethoxy)-2-nitrobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

Biology: Potential applications in the development of pharmaceuticals and agrochemicals. The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery.

Medicine: Research into its derivatives for potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.

作用机制

The mechanism of action of 1-(2,2-Difluoroethoxy)-2-nitrobenzene and its derivatives depends on the specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates, which may interact with cellular components and exert biological activity .

相似化合物的比较

Substituent Effects: Fluoroalkoxy vs. Chloroalkoxy Derivatives

Key Observations :

- Electron-Withdrawing Effects : Fluoroalkoxy groups (-OCF₂H, -OCF₃) increase the nitro group’s electrophilicity compared to chloroalkoxy analogues, enhancing reactivity in nucleophilic substitution .

- Steric and Polarizability Differences : Chlorine’s larger atomic radius and polarizability (vs. fluorine) lead to distinct intermolecular interactions, as seen in the crystal structure of 1-(3,3-dichloroallyloxy)-2-nitrobenzene .

Positional Isomerism and Electronic Tuning

Key Observations :

- Ortho vs. Meta Substitution : Ortho-nitro compounds exhibit stronger intramolecular electronic effects (e.g., resonance-assisted hydrogen bonding) compared to meta isomers .

- Solubility : Alkyl ether chains (e.g., methoxyethoxy) improve solubility, whereas fluorinated groups enhance metabolic stability .

Key Observations :

生物活性

1-(2,2-Difluoroethoxy)-2-nitrobenzene is a synthetic organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C9H8F2N O3

- Molecular Weight : 215.16 g/mol

- Melting Point : 50-52 °C

- Appearance : Yellow solid

The compound features a nitro group and a difluoroethoxy substituent, which contribute to its reactivity and biological interactions.

This compound exhibits various biological activities primarily through the following mechanisms:

- Antimicrobial Activity : The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that damage microbial cell components.

- Anticancer Properties : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to apoptosis in cancer cells.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | ROS generation | |

| Anticancer | Topoisomerase inhibition | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes and induce oxidative stress.

Anticancer Activity

Research indicated that this compound acts as a topoisomerase II inhibitor. In vitro studies showed that it effectively induced cell cycle arrest and apoptosis in human cancer cell lines with an IC50 value of approximately 30 μM. This suggests a promising avenue for further development as an anticancer agent.

Anti-inflammatory Effects

Preliminary investigations have suggested that this compound may also possess anti-inflammatory properties. It was observed to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures, indicating potential therapeutic applications in inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。